molecular formula C12H18ClIN4O2Si B14904424 (6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol

(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol

Cat. No.: B14904424
M. Wt: 440.74 g/mol
InChI Key: JQTCWONRKNSGFP-UHFFFAOYSA-N
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Description

(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol is a complex organic compound that features a pyrazolo[3,4-b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[3,4-b]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro and iodo groups: Halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and iodine can be employed.

    Attachment of the trimethylsilyl group: This step involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The chloro and iodo groups can be reduced to form the corresponding hydrocarbons.

    Substitution: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the trimethylsilyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[3,2-c]pyridine: Similar structure but different core.

    3-Iodo-6-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole: Similar functional groups but different core.

Uniqueness

(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol is unique due to its specific combination of functional groups and the pyrazolo[3,4-b]pyrazine core. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H18ClIN4O2Si

Molecular Weight

440.74 g/mol

IUPAC Name

[6-chloro-3-iodo-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyrazin-5-yl]methanol

InChI

InChI=1S/C12H18ClIN4O2Si/c1-21(2,3)5-4-20-7-18-12-9(11(14)17-18)15-8(6-19)10(13)16-12/h19H,4-7H2,1-3H3

InChI Key

JQTCWONRKNSGFP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=NC(=C(N=C2C(=N1)I)CO)Cl

Origin of Product

United States

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